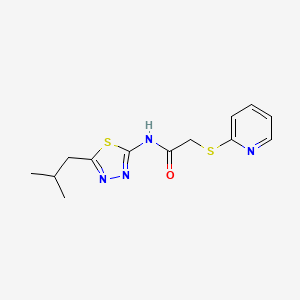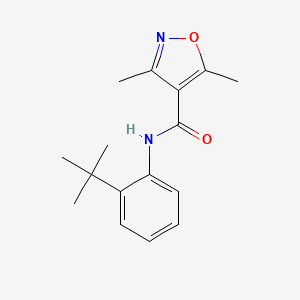
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide (hereafter referred to as IBTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Applications De Recherche Scientifique
IBTPA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. IBTPA has also been shown to possess antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of IBTPA is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. IBTPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
IBTPA has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, IBTPA has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. IBTPA has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using IBTPA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species without causing significant toxicity. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using IBTPA in lab experiments is its limited solubility in water, which could affect its bioavailability.
Orientations Futures
There are several future directions for the study of IBTPA. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of IBTPA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, IBTPA is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and reactive oxygen species, as well as the activation of the caspase pathway. IBTPA has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of IBTPA involves the reaction of 2-pyridinethiol with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride. The product is then treated with chloroacetic acid to yield IBTPA. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Propriétés
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-9(2)7-12-16-17-13(20-12)15-10(18)8-19-11-5-3-4-6-14-11/h3-6,9H,7-8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZQDZYAGFRMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)

![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
